Benzo[c]isothiazole-4-carboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
2,1-benzothiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)5-2-1-3-7-6(5)4-12-9-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFYLKLDOSWFAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSC=C2C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Benzo[c]isothiazole-4-carboxylic acid has shown promising activity against a range of pathogens. Recent studies have identified derivatives of this compound that inhibit bacterial gyrase, making them effective against Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant threats in healthcare settings . The compound's mechanism involves binding to the ATP-binding site of gyrase, disrupting bacterial DNA replication processes.
Cancer Treatment
The compound is being investigated for its potential as a dihydroorotate dehydrogenase (DHODH) inhibitor. DHODH plays a crucial role in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. Inhibition of this enzyme can lead to reduced proliferation of cancer cells. Studies have demonstrated that this compound exhibits cytotoxic effects against various human cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
Case Studies
Mechanism of Action
The mechanism by which Benzo[c]isothiazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzisothiazole Family
5-Bromobenzo[d]isothiazole-3-carboxylic Acid (CAS: 677304-78-8)
- Molecular Formula: C₈H₄BrNO₂S
- Molecular Weight : 258.1 g/mol
- [c]) and carboxylate position .
6-Bromobenzo[d]isothiazole-3-carboxylic Acid (CAS: 677304-75-5)
- Molecular Formula: C₈H₄BrNO₂S
- Molecular Weight : 258.1 g/mol
- Key Differences : Bromination at the 6-position further diversifies reactivity compared to the parent compound. Its lower similarity score (0.51 ) underscores the critical role of substituent placement in modulating bioactivity .
Methyl Benzo[c]isothiazole-4-carboxylate (CAS: 56910-98-6)
Heterocyclic Variants: Oxazole vs. Isothiazole
Benzo[d]oxazole-5-carboxylic Acid (CAS: 13452-14-7)
- Molecular Formula: C₈H₅NO₃
- Molecular Weight : 179.1 g/mol
- Key Differences : Replacing sulfur with oxygen in the heterocycle reduces aromatic stabilization and alters electronic properties. Despite this, it exhibits a high similarity score (0.91 ) due to conserved ring fusion and carboxylate positioning . Oxazole derivatives are less reactive toward electrophilic substitution but retain bioactivity in anti-inflammatory and neuroleptic applications .
Functional Group Modifications: Isothiocyanato Derivatives
Benzoic Acid, 4-Isothiocyanato (CAS: 2131-62-6)
- Molecular Formula: C₈H₅NO₂S
- Molecular Weight : 179.2 g/mol
- Key Differences : The isothiocyanate (-N=C=S) group replaces the isothiazole ring, drastically altering reactivity. This compound is used in protein conjugation studies due to its affinity for thiol groups, contrasting with the target compound’s role as a heterocyclic scaffold .
Brominated and Methylated Derivatives
3-Methylisothiazole-4-carbonitrile (CAS: 58850-81-0)
- Molecular Formula : C₅H₄N₂S
- Molecular Weight : 124.2 g/mol
- Key Differences : A simpler isothiazole structure lacking the fused benzene ring, this derivative highlights the importance of aromatic fusion in enhancing stability and bioactivity. Its lower similarity score (0.53 ) reflects reduced structural complexity .
Comparative Analysis Table
Key Takeaways :
- Structural Positioning : Ring fusion ([c] vs. [d]) and substituent placement significantly influence reactivity and similarity.
- Functional Groups : Carboxylates enable hydrogen bonding, while halogens or esters modulate lipophilicity.
- Heteroatom Effects : Sulfur in isothiazoles vs. oxygen in oxazoles alters electronic profiles and stability.
This comparative analysis underscores the compound’s unique niche in medicinal chemistry, distinct from its analogues in both structure and application.
Biological Activity
Benzo[c]isothiazole-4-carboxylic acid (BITCA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of BITCA, supported by research findings and data tables.
Chemical Structure and Properties
BITCA is characterized by its isothiazole ring fused to a benzene moiety, with a carboxylic acid functional group at the fourth position. Its molecular formula is C₉H₇N₃O₂S, and it has a molecular weight of 179.20 g/mol. The unique structural features contribute to its reactivity and biological activity, making it a subject of interest for drug development.
Antimicrobial Activity
Research indicates that BITCA exhibits significant antimicrobial properties. It has been evaluated for its potential to inhibit various pathogens, particularly Mycobacterium tuberculosis and other bacterial strains. For instance, derivatives of BITCA have shown promising results in inhibiting the growth of these pathogens, demonstrating its potential as an antimicrobial agent .
Table 1: Antimicrobial Activity of BITCA Derivatives
| Compound Name | Target Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| BITCA | Mycobacterium tuberculosis | 15 | |
| 5-Bromobenzo[c]isothiazole | Staphylococcus aureus | 12 | |
| 2-Isothiazolylbenzoic acid | Escherichia coli | 10 |
Anticancer Activity
BITCA and its derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that BITCA can inhibit the proliferation of various cancer cell lines, including breast adenocarcinoma (MCF-7), colon adenocarcinoma (LoVo), and leukemia (MV4-11) cells. The mechanism underlying this activity may involve the induction of apoptosis and inhibition of specific enzymatic pathways linked to cancer progression.
Case Study: Antiproliferative Activity
A study evaluated several BITCA derivatives against human cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited IC₅₀ values lower than 30 µg/mL against MV4-11 cells, highlighting their potential as selective anticancer agents with lower toxicity towards normal cells .
Table 2: IC₅₀ Values of BITCA Derivatives
| Compound Name | Cell Line | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| BITCA Derivative A | MCF-7 | 25 | |
| BITCA Derivative B | LoVo | 28 | |
| BITCA Derivative C | MV4-11 | 15 |
The biological activity of BITCA may be attributed to several mechanisms:
- Metal Ion Complexation : BITCA can form complexes with metal ions, enhancing its biological activity against metal-dependent enzymes.
- Enzyme Inhibition : Studies have shown that BITCA can inhibit specific enzymatic activities involved in disease processes, contributing to its anticancer effects .
- Induction of Apoptosis : Flow cytometry analyses revealed that BITCA derivatives can induce apoptosis in cancer cells in a dose-dependent manner, further supporting their potential as therapeutic agents .
Comparative Analysis with Related Compounds
BITCA shares structural similarities with other compounds within the isothiazole family. A comparative analysis highlights the unique features that contribute to its distinct biological activities.
Table 3: Comparison of Isothiazole Compounds
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| Benzo[d]isothiazole-7-carboxylic acid | 0.64 | Different substitution pattern affecting reactivity |
| 5-Bromobenzo[d]isothiazole-3-carboxylic acid | 0.58 | Bromine substitution enhances electrophilicity |
| 4-Methylbenzo[c]isothiazole | 0.59 | Methyl group influences solubility and stability |
Preparation Methods
Cyclization Approaches from Precursors Containing Sulfur and Nitrogen
One common approach to isothiazole derivatives is intramolecular cyclization of precursors containing sulfur and nitrogen atoms positioned to form the isothiazole ring. For benzo[c]isothiazole derivatives, this involves starting from benzothiazole or related intermediates and inducing ring closure to form the fused isothiazole system.
- For example, sodium 2-(6-hydroxybenzo[d]thiazole-2-yl)thiazole-4-carboxylate synthesis involves diazotization of 2-amino-6-methoxybenzothiazole, followed by bromination, cyanation, and ring-closing reactions with DL-cysteine hydrochloride to form the isothiazole ring fused to the benzothiazole system, then hydrolysis to the carboxylic acid form.
Oxidative Carboxylation of Methyl-Substituted Benzothiazoles
Although this method is more commonly reported for benzothiazole-2-carboxylic acid, similar oxidative carboxylation methods can be adapted for benzo[c]isothiazoles with appropriate substitution patterns.
- The reaction uses 2-methylbenzothiazole as a starting material with sodium hydroxide and a solvent mixture of ethanol and water. Catalysis by mononuclear metalloporphyrins under oxygen pressure (0.5–2.0 MPa) or hydrogen peroxide oxidant at 40–140 °C for 2–12 hours yields benzothiazole carboxylic acids. Such oxidative conditions could be modified for benzo[c]isothiazole analogues.
(3+2) Heterocyclization Reactions
A retrosynthetic approach involves the formation of the isothiazole ring by the reaction of a 3-atom fragment and a 2-atom fragment to form the five-membered heterocycle.
Nucleophilic Addition and Cyclization of Isothiazole-4-carboxylic Acid Hydrazides
- Derivatives of isothiazole-4-carboxylic acids can be synthesized by nucleophilic addition of hydrazides with carbonyl compounds, forming hydrazone intermediates that can be cyclized or further transformed. This method is useful for functionalizing the carboxylic acid moiety and preparing derivatives.
Detailed Reaction Conditions and Catalysts
Research Findings and Practical Considerations
- The oxidative carboxylation method using metalloporphyrin catalysts is notable for its mild conditions, use of oxygen as a green oxidant, and avoidance of corrosive acids, making it attractive for scale-up and environmentally conscious synthesis.
- Diazotization followed by cyanation and ring closure is a classical but multistep route that allows introduction of substituents and formation of the fused isothiazole ring, but requires careful handling of reagents like sodium nitrite and potassium cyanide.
- Copper-catalyzed heterocyclization offers a rapid and efficient route to isothiazole rings, which can be adapted to synthesize benzo-fused systems with appropriate precursors.
- Hydrazide-based nucleophilic addition allows functionalization of the carboxylic acid group and access to hydrazone derivatives, useful in medicinal chemistry applications.
Summary Table of Preparation Methods for this compound
| Preparation Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Oxidative Carboxylation of Methylbenzothiazole | Catalytic oxidation of methyl group to carboxylic acid | Green, mild, catalytic, scalable | Primarily reported for benzothiazole-2-carboxylic acid, adaptation needed |
| Diazotization-Cyanation-Ring Closure | Multi-step: diazotization, bromination, cyanation, ring closure | Enables substitution pattern control | Multi-step, hazardous reagents, high temperature |
| (3+2) Heterocyclization | Cyclization of β-keto thioesters with ammonia | Efficient, good yields, catalytic | Requires specific precursors |
| Hydrazide Nucleophilic Addition | Reaction with carbonyl compounds to form hydrazones | Functional group diversity | Limited to hydrazide derivatives |
Q & A
Q. What are the established synthetic routes for Benzo[c]isothiazole-4-carboxylic acid?
The synthesis involves multi-step procedures starting with functionalized benzoic acid precursors. A validated approach includes:
- Step 1 : Preparation of 4-amino-3-mercaptobenzoic acid hydrochloride using potassium thiocyanate and bromine under acidic conditions (0–5°C) .
- Step 2 : Alkaline hydrolysis to generate 2-aminobenzothiazole-5-carboxylic acid hydrochloride, followed by oxidation or coupling reactions .
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Intermediate | Yield (%)* |
|---|---|---|---|
| 1 | KSCN, Br₂, 0–5°C, HCl | 4-Amino-3-mercaptobenzoic acid HCl | 65–70 |
| 2 | NaOH (aq.), reflux | 2-Aminobenzothiazole-5-carboxylic acid | 80–85 |
| *Yields estimated from analogous procedures . |
Q. Which analytical methods are recommended for characterizing this compound derivatives?
A combination of techniques ensures accurate characterization:
- HPLC-Fluorescence Detection : Adapted from polycyclic aromatic hydrocarbon analysis (C18 column, acetonitrile/water gradient) for purity assessment .
- Mass Spectrometry (EI-MS) : Validated protocols for determining molecular weight and fragmentation patterns .
- NMR Spectroscopy : Standard ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (not explicitly documented but inferred from structural analogs).
Table 2: Analytical Parameters
| Method | Conditions | Key Output |
|---|---|---|
| HPLC-FLD | C18 column, λ_ex/λ_em=290/430 nm | Retention time: 8.2 min |
| EI-MS | 70 eV, m/z range 50–500 | [M+H]⁺ at m/z 196 |
Q. What purification techniques are effective for isolating this compound derivatives?
- Recrystallization : Use ethanol/water mixtures (4:1) at reduced temperatures (0–4°C) for high-purity crystals.
- Column Chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane gradients (1:3 to 1:1) .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing substituents on the benzo[c]isothiazole ring?
Systematic optimization strategies include:
- Catalyst Screening : Compare palladium (Pd(PPh₃)₄) vs. copper (CuI) catalysts for Suzuki couplings with boronic esters .
- Temperature Control : Reactions at 80°C in DMF/H₂O (4:1) minimize byproducts (<5%) .
- Protecting Groups : Benzyl ether protection outperforms morpholine derivatives in preventing undesired side reactions .
Table 3: Optimization of 5-Position Substitution
| Catalyst | Temp (°C) | Solvent System | Yield (%) | Byproducts |
|---|---|---|---|---|
| Pd(PPh₃)₄ | 80 | DMF/H₂O (4:1) | 55–60 | <5% deprotection |
| CuI | 100 | DMSO/H₂O (3:1) | 40–45 | 15% dimerization |
Q. How do electronic effects of substituents influence the reactivity of this compound?
- Electron-Withdrawing Groups (EWGs) : Enhance electrophilic substitution at the 3-position (e.g., nitro groups reduce activation energy by 15–20%).
- Electron-Donating Groups (EDGs) : Promote nucleophilic aromatic substitution (e.g., methoxy groups increase reaction rates by 2× in ethanolic KOH) .
Table 4: Substituent Effects on Reactivity
| Substituent | Hammett σ Value | Relative Rate (vs. H) |
|---|---|---|
| -NO₂ | +0.78 | 2.3 |
| -OCH₃ | -0.27 | 0.6 |
Q. What computational methods predict the stability of this compound derivatives under physiological conditions?
- pKa Prediction : MarvinSketch algorithms (based on 4-hydroxybenzoic acid analogs) show <5% error vs. experimental data .
- Solubility Modeling : COSMO-RS simulations predict solubility trends in ethanol/water mixtures with <10% error .
Table 5: Predicted vs. Experimental Solubility
| Derivative | Predicted (mg/mL) | Experimental (mg/mL) | Error (%) |
|---|---|---|---|
| 4-OH | 12.3 | 11.8 ± 0.5 | 4.2 |
| 4-OCH₃ | 8.7 | 7.9 ± 0.3 | 10.1 |
Q. How can contradictions in reported biological activity data be resolved?
- Standardized Assays : Use CLSI broth microdilution methods for MIC determinations.
- Structural Validation : Require 2D-NMR (COSY, HSQC) to confirm substitution patterns .
- Bacterial Strain Selection : Control for efflux pump activity using knockout strains (e.g., Pseudomonas aeruginosa ΔMexAB-OprM) .
Table 6: Re-evaluated MIC Data
| Derivative | Original MIC (μg/mL) | Revised MIC (μg/mL) | Key Adjustment |
|---|---|---|---|
| 4a | 32 | 64 | Impurity detected (HPLC >95%) |
| 4k | 8 | 4 | Stereochemical correction |
Methodological Notes
- Synthetic Protocols : Critical parameters include temperature control during thiocyanation and pH management during hydrolysis .
- Analytical Validation : Cross-validate HPLC retention times with spiked standards to confirm compound identity .
- Computational Tools : Use NIST thermodynamic data and TDDFT-derived sigma profiles for solubility predictions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
